N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide
Description
N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide is a synthetic benzamide derivative featuring a 2-methylbenzamide group linked to a 1-ethyl-2-oxoindoline moiety. The compound’s indolinone core and benzamide substituent may influence its electronic properties, solubility, and biological activity .
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-20-16-9-8-14(10-13(16)11-17(20)21)19-18(22)15-7-5-4-6-12(15)2/h4-10H,3,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBBUCJJDOABIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with an acyl chloride or anhydride.
Ethylation: The indolinone core is then ethylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the ethylated indolinone with 2-methylbenzoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides or indolinones.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C17H16N2O2
Molecular Weight : 284.32 g/mol
Chemical Structure : The compound belongs to the indoline derivative family, characterized by a fused indole ring system that contributes to its diverse biological activities.
Chemistry
N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing novel compounds with potential applications in pharmaceuticals and materials science.
Biology
In biological research, this compound has shown promise as a modulator of biological pathways , particularly those involved in cell cycle regulation and apoptosis. Its interactions with multiple receptors suggest a multifaceted role in cellular processes, which can be leveraged for therapeutic purposes.
Medicine
Research indicates that this compound exhibits anticancer properties . Notably, it has demonstrated cytotoxic effects against several human cancer cell lines, indicating its potential as a lead compound for developing new cancer therapies. The following table summarizes its activity against selected cancer types:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Colon Cancer (SW620) | 15.4 | Moderate cytotoxicity |
| Prostate Cancer (PC3) | 12.6 | High cytotoxicity |
| Lung Cancer (NCI-H23) | 10.2 | Significant cytotoxicity |
Antiviral and Antimicrobial Properties
Initial studies have also investigated the antiviral and antimicrobial activities of this compound. While specific mechanisms are still being elucidated, there is evidence suggesting efficacy against certain viral infections and bacterial strains.
Anti-inflammatory Effects
The compound shows promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases. Its ability to influence these pathways adds another dimension to its therapeutic potential.
Zebrafish Embryo Toxicity Study
A study utilizing zebrafish embryos demonstrated the toxicity levels of this compound, providing insights into its safety profile and potential developmental effects.
Cell Cycle Analysis
Research involving cell cycle analysis has confirmed the compound's ability to induce cell cycle arrest in various cancer cell lines, further supporting its role as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Spectroscopic Characterization
Table 2: Spectroscopic Data Comparison
Key Observations:
- The target compound’s IR spectrum would show characteristic N-H (~3300 cm⁻¹) and carbonyl stretches (~1680 cm⁻¹), consistent with benzamide analogs .
- In ¹H NMR, the ethyl group on indolinone may appear as a triplet (~1.2 ppm, CH₂CH₃) and quartet (~3.4 ppm, N-CH₂), differentiating it from methyl or bromobenzyl substituents in analogs .
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound features an indolinone core, which is known for various pharmacological activities. The presence of the benzamide moiety enhances its interaction with biological targets. The molecular structure can be represented as follows:
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The mechanisms typically involve:
- Inhibition of Enzyme Activity : Many benzamide derivatives act as inhibitors for various enzymes, including cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.
- Cell Signaling Modulation : These compounds may influence pathways such as the NF-kB signaling pathway, which is crucial in inflammation and cancer progression.
- Protection Against Cellular Stress : Some studies have shown that similar compounds can protect cells from endoplasmic reticulum (ER) stress, which is vital in conditions like diabetes.
Table 1: Summary of Biological Activities
Case Study 1: β-cell Protective Activity
A study explored the protective effects of this compound on pancreatic β-cells under ER stress conditions. The compound demonstrated significant protection against apoptosis induced by tunicamycin (Tm), with maximal activity noted at an EC50 of 0.1 µM. This indicates a strong potential for the treatment of diabetes by preserving insulin-producing cells under stress conditions .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of similar benzamide derivatives, revealing that they effectively inhibited COX-II activity with an IC50 value around 0.72 µM. This suggests that this compound may also possess anti-inflammatory properties through COX inhibition .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Potent β-cell Protection : The compound's ability to protect against ER stress-induced cell death positions it as a candidate for diabetes therapy.
- Selectivity for COX-II : Its selective inhibition of COX-II over COX-I minimizes potential gastrointestinal side effects commonly associated with non-selective NSAIDs.
- Potential for Neuroprotection : Similar indolinone derivatives have shown neuroprotective effects, suggesting further exploration into this area could yield beneficial results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
